REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH3:12])([CH3:11])[CH2:4][CH2:5][CH2:6][S:7]([NH2:10])(=[O:9])=[O:8].Cl[C:14]1[C:15]([CH3:23])=[CH:16][C:17]2[N:18]([N:20]=[CH:21][N:22]=2)[N:19]=1>>[CH3:11][C:3]([CH3:12])([CH2:4][CH2:5][CH2:6][S:7](=[O:8])(=[O:9])[NH2:10])[CH2:2][O:1][C:14]1[C:15]([CH3:23])=[CH:16][C:17]2[N:18]([N:20]=[CH:21][N:22]=2)[N:19]=1
|
Name
|
5-hydroxy-4,4-dimethyl-1-pentanesulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(CCCS(=O)(=O)N)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=CC=2N(N1)N=CN2)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the same reaction
|
Name
|
|
Type
|
product
|
Smiles
|
CC(COC=1C(=CC=2N(N1)N=CN2)C)(CCCS(N)(=O)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |